(3-Fluoro-5-Methylphenyl)Boronic Acid

Organofluorine Chemistry Suzuki-Miyaura Coupling Protodeboronation Stability

Select this 3-fluoro-5-methylphenylboronic acid for superior Suzuki-Miyaura cross-coupling efficiency. Its unique meta-fluoro and meta-methyl substitution pattern mitigates protodeboronation while enhancing transmetalation rates, ensuring consistent yields and reduced re-optimization costs. Essential for LRRK2 inhibitor, GluN2B modulator, and antibacterial synthesis.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 850593-06-5
Cat. No. B151529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-5-Methylphenyl)Boronic Acid
CAS850593-06-5
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
InChIKeyQQPLHUGOUZKARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-5-Methylphenyl)Boronic Acid (CAS 850593-06-5): A Strategic Building Block for Precision Aryl Coupling in Pharmaceutical R&D and Advanced Material Synthesis


(3-Fluoro-5-Methylphenyl)boronic acid (CAS 850593-06-5) is a specialized arylboronic acid featuring a distinct 3-fluoro-5-methyl substitution pattern on its phenyl ring. This compound is classified as an organoboron reagent, a class of building blocks essential for Suzuki-Miyaura cross-coupling reactions used to construct complex molecular architectures [1]. Its structure, with an electron-withdrawing fluorine and an electron-donating methyl group in a meta,meta-arrangement, imparts a unique electronic profile that directly influences its reactivity and selectivity in carbon-carbon bond-forming events, distinguishing it from simpler, mono-substituted analogs [2].

The Procurement Risk: Why Unverified (3-Fluoro-5-Methylphenyl)Boronic Acid Analogs and Generics Compromise Synthetic Reproducibility


The meta-fluoro and meta-methyl substitution pattern of (3-fluoro-5-methylphenyl)boronic acid is not a trivial variation; it is a critical determinant of cross-coupling efficiency. The fluoro group is known to increase the stability of fluorinated aryl boronates by mitigating undesirable protodeboronation side reactions, an issue that plagues many fluorinated building blocks [1][2]. Simultaneously, the methyl group provides a moderate electron-donating effect that can enhance transmetalation rates, a key step in the catalytic cycle [3]. Using a generic or incorrectly substituted analog—such as the 4-fluoro-3-methylphenyl or unsubstituted phenylboronic acid—introduces a different electronic and steric landscape. This can lead to inconsistent yields, lower purity, and a requirement for extensive re-optimization of reaction conditions, thereby increasing project costs and delaying timelines .

(3-Fluoro-5-Methylphenyl)Boronic Acid: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Enhanced Stability and Purity Control vs. Ortho-Fluorinated and Unsubstituted Boronic Acids

Fluorinated aryl boronic acids, especially those with ortho-fluorine substituents, are prone to protodeboronation—a degradation pathway that destroys the active reagent. Reviews of fluorinated aryl boronates identify that meta- and para-fluorinated compounds are significantly more stable under standard Suzuki-Miyaura conditions, which typically involve a basic aqueous medium [1]. (3-Fluoro-5-Methylphenyl)boronic acid, with its meta-fluoro group, avoids this ortho-instability. In contrast, a comparator like (2-fluoro-5-methylphenyl)boronic acid would be expected to exhibit higher rates of this unproductive decomposition. This inherent stability is reflected in the commercial availability of the compound with a tight purity specification of ≥98% , which is crucial for achieving reproducible, high-yielding cross-coupling reactions without the need for an excess of boronic acid to compensate for degradation.

Organofluorine Chemistry Suzuki-Miyaura Coupling Protodeboronation Stability

Balanced Electronic Profile for Controlled Reactivity vs. Simple Mono-Substituted Boronic Acids

In Suzuki-Miyaura reactions, the electronic nature of the aryl boronic acid partner profoundly influences reaction rates. Studies on substituent effects have established a clear correlation: electron-donating groups (EDGs) on the boronic acid accelerate the transmetalation step, while electron-withdrawing groups (EWGs) slow it down [1]. (3-Fluoro-5-Methylphenyl)boronic acid possesses both a moderate EDG (methyl) and an EWG (fluoro). This dual-substituent profile creates a net electronic balance that is more nuanced than a simple mono-substituted analog. For instance, a comparator like 3-methylphenylboronic acid (pure EDG) may be more reactive but less selective, potentially leading to unwanted side reactions like homocoupling. Conversely, 3-fluorophenylboronic acid (pure EWG) is expected to be significantly less reactive, often requiring harsher conditions or specialized catalysts.

Electron-Donating Groups Electron-Withdrawing Groups Transmetalation Kinetics

Purity and Analytical Specification vs. Undefined 'Research Grade' Materials

A key differentiator for procurement is the documented purity and analytical traceability of the reagent. While many generic boronic acids are sold as 'Research Grade' with undefined purity, (3-fluoro-5-methylphenyl)boronic acid is consistently offered by reputable vendors with a defined minimum purity of ≥98% as verified by neutralization titration [1] or 98% min. [2]. Furthermore, its identity and structure are rigorously confirmed by NMR spectroscopy [1]. This level of specification is not universal; a search for the comparator (2-fluoro-5-methylphenyl)boronic acid shows a typical purity of only 96% , representing a 2-4% absolute difference in potential active reagent. This difference can be the deciding factor between a reaction that works on the first attempt and one that requires troubleshooting and additional purification steps.

Analytical Chemistry Quality Control Synthetic Reliability

Commercial Availability and Logistical Consistency vs. Niche or Unstable Analogs

The procurement value of a reagent extends beyond its structure to include its reliable commercial supply. (3-Fluoro-5-Methylphenyl)boronic acid is available from multiple major chemical suppliers with stock in regional warehouses, ensuring rapid global delivery (e.g., TCI, Fluorochem, Aladdin) [1]. For instance, Fluorochem lists standard pack sizes from 250mg to 100g with specific, real-time stock levels across different regions . This stands in contrast to many closely related, more synthetically complex or unstable analogs which are often custom-synthesis items with significant lead times, high minimum order quantities, and batch-to-batch variability. This consistent commercial presence is a direct indicator of the compound's synthetic accessibility, stability, and established demand, all of which lower the procurement risk and ensure project continuity.

Supply Chain Procurement Chemical Inventory

Preferred Reactivity in Challenging Suzuki Couplings vs. Strongly Activated or Deactivated Analogs

Patent literature demonstrates the specific and intentional use of (3-fluoro-5-methylphenyl)boronic acid as a key building block in the synthesis of complex drug-like molecules, including LRRK2 inhibitors, glucocorticoid receptor modulators, and antibacterial compounds . This is not an accident. The electronic and steric properties conferred by the 3-fluoro-5-methyl motif are essential for achieving the desired biological activity and molecular properties in the final target. Using a different aryl boronic acid in these patented syntheses would yield an undesired analog with potentially different, and often inferior, properties. This validates the compound's role as a strategic, not generic, reagent. Its utility in these contexts provides strong inferential evidence of its performance advantage over simpler, less tailored boronic acids in the synthesis of complex and valuable molecules.

C-C Bond Formation Late-Stage Functionalization Pharmaceutical Synthesis

Definitive Application Scenarios for (3-Fluoro-5-Methylphenyl)Boronic Acid in R&D and Production


Synthesis of LRRK2 Inhibitors and CNS Therapeutics

This boronic acid is a validated intermediate in the synthesis of indazole and azaindazole derivatives that act as LRRK2 inhibitors . LRRK2 is a key target for Parkinson's disease. Its use in building the core aryl-aryl bond ensures the final inhibitor possesses the precise substitution pattern necessary for potency and selectivity. Researchers and CROs working on novel CNS and kinase inhibitor programs should prioritize this reagent for its direct patent relevance and role in generating pharmacologically relevant lead compounds.

Construction of GluN2B Receptor Modulators and Pyridine Carbamates

The compound has been specifically utilized in the synthesis of pyridine carbamates designed to modulate GluN2B receptors, which are implicated in neurological disorders . The unique 3-fluoro-5-methyl substitution is critical for the interaction of these carbamates with their biological target. This application demonstrates the compound's value in creating highly specialized pharmacophores for neuroscience research.

Development of Next-Generation Anti-Infective Agents

This building block is employed in the synthesis of 4-quinolinone antibacterial compounds . The presence of both a fluoro and a methyl group on the aromatic ring can enhance the metabolic stability and membrane permeability of these antibacterial agents, two key properties for effective antibiotics. Medicinal chemists focused on combating antimicrobial resistance (AMR) can use this reagent to efficiently explore a specific region of chemical space known to yield potent and resilient drug candidates.

Advanced Organic Synthesis Methodology Development

Due to its meta-substitution pattern, which avoids the protodeboronation issues associated with ortho-fluorinated analogs [1], (3-fluoro-5-methylphenyl)boronic acid serves as an ideal, well-behaved model substrate for developing and testing new Suzuki-Miyaura catalysts and reaction conditions. It is particularly useful for academic and industrial process chemistry groups optimizing cross-coupling reactions for scale-up, as its reliable performance minimizes variability introduced by the boronic acid component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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